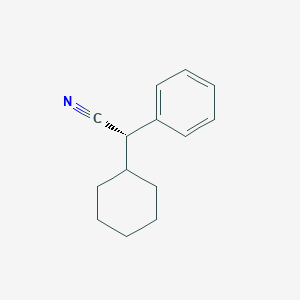
(+)-fenchyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Fenchyl alcohol: is a naturally occurring monoterpenoid alcohol found in various essential oils, including those of fennel and lavender. It is known for its pleasant pine-like aroma and is used in perfumery and flavoring. The compound has a chiral center, making it optically active, and the (+)-enantiomer is the one most commonly found in nature.
准备方法
Synthetic Routes and Reaction Conditions:
Reduction of Fenchone: One common method for synthesizing (+)-fenchyl alcohol is the reduction of fenchone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol.
Hydroboration-Oxidation of Fenchene: Another method involves the hydroboration-oxidation of fenchene. This two-step process first adds borane to the double bond of fenchene, followed by oxidation with hydrogen peroxide in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils, followed by purification processes like distillation and crystallization. Synthetic methods are also employed, particularly when large quantities are required.
化学反应分析
Types of Reactions:
Oxidation: (+)-Fenchyl alcohol can be oxidized to fenchone using oxidizing agents like chromic acid or potassium permanganate.
Esterification: It reacts with carboxylic acids or acid anhydrides in the presence of acid catalysts to form esters, which are useful in perfumery.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, or PCC (pyridinium chlorochromate).
Esterification: Carboxylic acids or acid anhydrides with acid catalysts like sulfuric acid.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Fenchone.
Esterification: Fenchyl esters.
Substitution: Fenchyl halides.
科学研究应用
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the study of stereochemistry and chiral catalysis.
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Studied for its potential use in pest control due to its insecticidal properties.
Medicine:
- Explored for its anti-inflammatory and analgesic effects.
- Potential applications in aromatherapy for its calming and soothing properties.
Industry:
- Widely used in the fragrance and flavor industry.
- Utilized in the production of cosmetics and personal care products.
作用机制
Molecular Targets and Pathways: (+)-Fenchyl alcohol exerts its effects primarily through interactions with cell membranes and proteins. Its antimicrobial action is believed to involve the disruption of microbial cell membranes, leading to cell lysis. The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.
相似化合物的比较
(-)-Fenchyl alcohol: The enantiomer of (+)-fenchyl alcohol, with similar chemical properties but different optical activity.
Borneol: Another monoterpenoid alcohol with a similar structure but different stereochemistry.
Isoborneol: An isomer of borneol with a different arrangement of atoms.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties and biological activities compared to its enantiomer and other similar compounds. Its pleasant aroma and versatile applications in various industries make it a valuable compound.
属性
IUPAC Name |
(1R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7?,8?,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHUHQCLTYTSF-SFVIPPHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(C1)C(C2O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-[(2S)-oxan-2-yl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid](/img/structure/B8254128.png)






![[(2S)-2-ethylhexyl] prop-2-enoate](/img/structure/B8254181.png)


